molecular formula C21H30O2 B152657 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol CAS No. 3604-60-2

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol

Cat. No.: B152657
CAS No.: 3604-60-2
M. Wt: 314.5 g/mol
InChI Key: VGJUOWGYQZYCII-XFNFOBRPSA-N
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Description

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol is a synthetic steroidal compound with a complex structure. It is characterized by the presence of multiple rings and hydroxyl groups, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

The synthesis of 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol involves multiple steps, typically starting from simpler steroidal precursorsIndustrial production methods may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydroxyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.

    Biology: It is studied for its effects on various biological pathways and its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic effects, particularly in hormone-related conditions.

    Industry: It is used in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include steroid hormone signaling and metabolic regulation .

Comparison with Similar Compounds

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol can be compared with other similar steroidal compounds, such as:

Properties

CAS No.

3604-60-2

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,5,15-18,22-23H,6-13H2,2-3H3/t15?,16-,17+,18+,19+,20+,21-/m1/s1

InChI Key

VGJUOWGYQZYCII-XFNFOBRPSA-N

Isomeric SMILES

C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C#C)O)C)O

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O

3604-60-2

Synonyms

17α-Pregn-5-en-20-yne-3β,17-diol;  17-Ethynylandrost-5-ene-3β,17β-diol;  17α-Ethinylandrost-5-ene-3β,17β-diol;  17α-Ethynylandrost-5-ene-3β,17-diol;  17α-Ethynylandrost-5-ene-3β,17β-diol;  17α-Preg-5-ene-20-yn-3β,17-diol;  3β,17β-Dihydroxy-17α-ethynylandro

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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